molecular formula C13H6N4O11 B1667309 Bis(2,4-dinitrophenyl)carbonate CAS No. 7497-12-3

Bis(2,4-dinitrophenyl)carbonate

Cat. No.: B1667309
CAS No.: 7497-12-3
M. Wt: 394.21 g/mol
InChI Key: VJAMBZRWYAAZSN-UHFFFAOYSA-N
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Description

Bis(2,4-dinitrophenyl)carbonate: is an organic compound with the molecular formula C13H6N4O11 and a molecular weight of 394.21 g/mol . It is a derivative of phenol and is characterized by the presence of two 2,4-dinitrophenyl groups attached to a carbonate moiety. This compound is primarily used in the synthesis of azapeptides and other organic compounds .

Mechanism of Action

Target of Action

Bis(2,4-dinitrophenyl)carbonate is a chemical compound used in the preparation of azapeptides . .

Mode of Action

It is known to be used in the preparation of azapeptides , suggesting it may play a role in peptide bond formation or modification

Biochemical Pathways

Given its use in the preparation of azapeptides , it may be involved in peptide synthesis or modification pathways

Result of Action

Its known use in the preparation of azapeptides

Biochemical Analysis

Biochemical Properties

Bis(2,4-dinitrophenyl)carbonate plays a significant role in biochemical reactions, particularly in acyl-transfer reactions such as ester hydrolysis and trans-esterification . It interacts with various enzymes and proteins, facilitating the preparation of azapeptides . The compound’s interaction with biomolecules is primarily through its carbonate group, which can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the formation of stable intermediates.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo hydrolysis in aqueous solvents leads to the release of 2,4-dinitrophenol, which can disrupt cellular functions . This disruption can affect cell signaling pathways and gene expression, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nucleophilic sites on biomolecules. The compound’s carbonate group can form covalent bonds with enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and cellular functions. The hydrolysis of this compound releases 2,4-dinitrophenol, which can further interact with cellular components and disrupt normal cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Over time, the hydrolysis of this compound can lead to the accumulation of 2,4-dinitrophenol, which can have long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the preparation of azapeptides without causing significant toxicity . At high doses, this compound can lead to toxic effects, including disruption of cellular functions and adverse effects on animal health. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at higher doses.

Metabolic Pathways

This compound is involved in metabolic pathways related to acyl-transfer reactions . The compound interacts with enzymes such as esterases, which catalyze the hydrolysis of the carbonate group. This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The release of 2,4-dinitrophenol during hydrolysis can further influence metabolic pathways by disrupting oxidative phosphorylation and other cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution is influenced by its chemical properties, such as solubility and stability. This compound can accumulate in specific cellular compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, affecting cellular processes and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2,4-dinitrophenyl)carbonate can be synthesized through the reaction of 2,4-dinitrophenol with phosgene in the presence of a base such as pyridine . The reaction typically proceeds as follows:

  • Dissolve 2,4-dinitrophenol in an organic solvent such as benzene.
  • Add phosgene gas to the solution while maintaining a low temperature (0-5°C).
  • Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture for several hours until the formation of this compound is complete.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Properties

IUPAC Name

bis(2,4-dinitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6N4O11/c18-13(27-11-3-1-7(14(19)20)5-9(11)16(23)24)28-12-4-2-8(15(21)22)6-10(12)17(25)26/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAMBZRWYAAZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225928
Record name Bis(2,4-dinitrophenyl)carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7497-12-3
Record name Bis(2,4-dinitrophenyl)carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007497123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC405026
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2,4-dinitrophenyl)carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of Bis(2,4-dinitrophenyl) carbonate in chemical synthesis?

A1: Bis(2,4-dinitrophenyl) carbonate serves as a versatile reagent for activating amines in peptide and azapeptide synthesis. [] This activation facilitates the formation of derivatives suitable for condensation reactions with N-protected amino acids. Furthermore, it can convert carboxylic acids to activated esters, expanding its utility in organic synthesis. [, ]

Q2: How does the structure of Bis(2,4-dinitrophenyl) carbonate influence its reactivity?

A2: The presence of two 2,4-dinitrophenyl groups significantly influences the reactivity of DNPC. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This characteristic makes it an effective reagent for activating amines and carboxylic acids for subsequent reactions. []

Q3: What insights have kinetic studies provided into the reaction mechanisms involving Bis(2,4-dinitrophenyl) carbonate?

A3: Kinetic investigations, particularly those focusing on the aminolysis of diaryl carbonates, including DNPC, have revealed crucial mechanistic details. Studies using secondary alicyclic amines as nucleophiles demonstrated a linear correlation between the reaction rate and amine pKa. [] The absence of a Bronsted break in these studies supports a concerted mechanism for the aminolysis of DNPC, where the nucleophilic attack and leaving group departure occur simultaneously. []

Q4: How does the solvent environment affect the hydrolysis of Bis(2,4-dinitrophenyl) carbonate?

A4: The hydrolysis of DNPC is significantly influenced by the solvent environment. Studies examining the pH-independent hydrolysis in acetonitrile-water mixtures revealed a complex relationship between the reaction rate and solvent composition. [] The observed rate constant displays a sigmoidal dependence on the water mole fraction, mirroring the behavior of the solvent polarity scale ET(30) in the same solvent system. [] This observation suggests a significant role of solvent polarity in governing the hydrolysis reaction.

Q5: Have any specific applications of Bis(2,4-dinitrophenyl) carbonate been reported in peptide chemistry?

A5: Yes, DNPC has proven valuable in incorporating azaglutamine residues into peptides via solid-phase synthesis. [] This method involves activating a resin-bound peptide's amino terminus with DNPC to form an isocyanate intermediate. This reactive species can then react with protected carbazates to introduce the azaglutamine residue into the peptide sequence. []

Q6: What are the safety considerations associated with handling Bis(2,4-dinitrophenyl) carbonate?

A6: While specific toxicological data may be limited, it's crucial to handle DNPC with caution as with any laboratory reagent. The presence of nitro groups raises concerns regarding potential explosivity, particularly upon heating. [] Storing the compound in a cool, dry place and minimizing moisture exposure is recommended to ensure its stability and prevent degradation.

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